3-(4-Nitroanilino)-1-phenylpropan-1-one
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Overview
Description
3-(4-Nitroanilino)-1-phenylpropan-1-one is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline moiety, which is further connected to a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitroanilino)-1-phenylpropan-1-one typically involves a multi-step process. One common method starts with the nitration of aniline to produce 4-nitroaniline. This is followed by the acylation of 4-nitroaniline with phenylpropanone under acidic conditions to yield the desired compound . The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the nitration and acylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitroanilino)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Nitroanilino)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitroanilino)-1-phenylpropan-1-one involves its interaction with molecular targets and pathways. As an aromatic nitro compound, it can undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular macromolecules, leading to various biological effects. The compound’s cytotoxicity is influenced by its ability to generate reactive oxygen species and induce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison
3-(4-Nitroanilino)-1-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological propertiesThe presence of the nitro group in the para position also influences its chemical behavior and interactions with other molecules .
Properties
CAS No. |
83266-43-7 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-(4-nitroanilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H14N2O3/c18-15(12-4-2-1-3-5-12)10-11-16-13-6-8-14(9-7-13)17(19)20/h1-9,16H,10-11H2 |
InChI Key |
ATFVUVOFCFNDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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